molecular formula C20H21N5O2S B11566904 6-(4-methoxyphenyl)-3-methyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11566904
M. Wt: 395.5 g/mol
InChI Key: WAZXUVRRWZTQDC-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of methoxy and methylphenyl groups further enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide in the presence of potassium hydroxide to form the intermediate triazole-thiadiazine scaffold. This intermediate is then further reacted with 4-methylphenyl isocyanate to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and subsequent reactions. The scalability of the process is crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.

    Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different fusion permutations of the triazole and thiadiazine rings.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines:

Uniqueness

6-(4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substituents, which confer distinct pharmacological activities. The presence of methoxy and methylphenyl groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H21N5O2S/c1-12-4-8-15(9-5-12)21-19(26)18-17(14-6-10-16(27-3)11-7-14)24-25-13(2)22-23-20(25)28-18/h4-11,17-18,24H,1-3H3,(H,21,26)

InChI Key

WAZXUVRRWZTQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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